molecular formula C23H21ClN2O4 B11940330 N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide CAS No. 478655-45-7

N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide

Cat. No.: B11940330
CAS No.: 478655-45-7
M. Wt: 424.9 g/mol
InChI Key: XWWDDMRJNKUTHA-AFUMVMLFSA-N
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Description

N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzohydrazide core with methoxy and chlorobenzyl substituents, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with 2-methoxybenzohydrazide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives with altered functional groups.

Scientific Research Applications

N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide stands out due to its specific combination of methoxy and chlorobenzyl groups, which confer unique chemical and biological properties

Properties

CAS No.

478655-45-7

Molecular Formula

C23H21ClN2O4

Molecular Weight

424.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-2-methoxybenzamide

InChI

InChI=1S/C23H21ClN2O4/c1-28-20-6-4-3-5-19(20)23(27)26-25-14-17-9-12-21(22(13-17)29-2)30-15-16-7-10-18(24)11-8-16/h3-14H,15H2,1-2H3,(H,26,27)/b25-14+

InChI Key

XWWDDMRJNKUTHA-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=CC=CC=C1C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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